4-Amino-3-methoxyphenol
Overview
Description
4-Amino-3-methoxyphenol: is an organic compound with the molecular formula C7H9NO2 . It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a methoxy group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
4-Amino-3-methoxyphenol, a type of methoxyphenolic compound, primarily targets human airway cells . These cells play a central role in the inflammatory response in asthma and other diseases .
Mode of Action
The compound interacts with its targets by inhibiting the binding of the RNA-binding protein HuR to mRNA . This interaction results in the inhibition of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 .
Biochemical Pathways
Methoxyphenolic compounds, which include this compound, are known to be involved in the biodegradation of aromatic metabolites . These compounds are common in nature as components of lignin, coal, and oil .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of multiple inflammatory mediators in human airway cells . This suggests that the compound may have potential anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, including 4-Amino-3-methoxyphenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related methoxyphenolic compounds have been shown to exhibit anti-inflammatory effects in human airway cells . These compounds can inhibit the expression of various inflammatory mediators, suggesting that this compound may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that phenolic compounds can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxyphenol typically involves the following steps:
Nitration: The starting material, 3-methoxyphenol, undergoes nitration to form 4-nitro-3-methoxyphenol.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Hydrogen gas in the presence of Pd/C or Raney nickel.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry: 4-Amino-3-methoxyphenol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and coatings. Its antioxidant properties make it valuable in stabilizing materials against oxidative degradation.
Comparison with Similar Compounds
4-Amino-2-methoxyphenol: Similar structure but with the methoxy group at the second position.
4-Amino-3-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
4-Amino-3-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Amino-3-methoxyphenol is unique due to the specific positioning of the amino and methoxy groups, which confer distinct chemical reactivity and biological activity. The methoxy group at the third position can influence the electron density of the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions. Additionally, the presence of both amino and methoxy groups can enhance the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
4-amino-3-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJQUUPSLJTKKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600281 | |
Record name | 4-Amino-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61638-01-5 | |
Record name | 4-Amino-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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